molecular formula C7H6ClNO4S B15093751 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-sulfonyl chloride

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-sulfonyl chloride

Cat. No.: B15093751
M. Wt: 235.65 g/mol
InChI Key: FFPRXERCJDFLIL-UHFFFAOYSA-N
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Description

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-sulfonyl chloride is a heterocyclic compound that features a unique structure combining a dioxin and pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-sulfonyl chloride typically involves the reaction of 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The process may involve:

    Reagents: Chlorosulfonic acid, 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

    Conditions: Low temperature, inert atmosphere (e.g., nitrogen or argon), and anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the oxidation state of the sulfur atom.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, alcohols, thiols), base (e.g., triethylamine), solvent (e.g., dichloromethane), and controlled temperature.

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvent (e.g., acetonitrile), and controlled temperature.

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvent (e.g., tetrahydrofuran), and controlled temperature.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-sulfonyl chloride has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of biologically active molecules, including potential drug candidates.

    Material Science: Employed in the development of advanced materials with specific properties, such as polymers and coatings.

    Biological Studies: Utilized in the study of enzyme inhibition and protein interactions due to its ability to form stable sulfonamide bonds with target molecules.

    Industrial Applications: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-sulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide bonds with amines, which are common functional groups in biological molecules. This reactivity makes it a valuable tool for modifying proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde
  • 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-amine
  • 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid

Uniqueness

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis. This distinguishes it from other similar compounds that may lack this reactive group and, therefore, have different reactivity profiles and applications.

Properties

Molecular Formula

C7H6ClNO4S

Molecular Weight

235.65 g/mol

IUPAC Name

2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-sulfonyl chloride

InChI

InChI=1S/C7H6ClNO4S/c8-14(10,11)5-3-6-7(9-4-5)13-2-1-12-6/h3-4H,1-2H2

InChI Key

FFPRXERCJDFLIL-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C=N2)S(=O)(=O)Cl

Origin of Product

United States

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